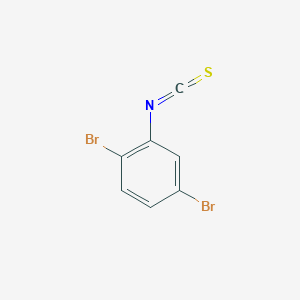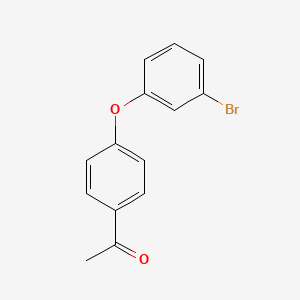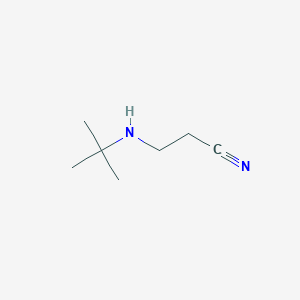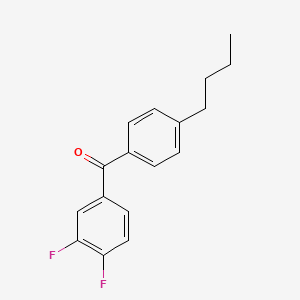
2,5-Dibromophenyl isothiocyanate
Übersicht
Beschreibung
2,5-Dibromophenyl isothiocyanate (CAS 98041-67-9) is an organic compound with the molecular formula C7H3Br2NS and a molecular weight of 292.98 g/mol . It is widely used in scientific experiments due to its unique properties.
Synthesis Analysis
Isothiocyanates, including 2,5-Dibromophenyl isothiocyanate, can be synthesized through various methods . One efficient method involves the replacement reaction of phenyl isothiocyanate and the corresponding amines (the amino group of these amines was linked to tertiary carbon or secondary carbon) with dimethylbenzene as solvent . This reaction is carried out under the protection of nitrogen and mild conditions .Molecular Structure Analysis
The molecular structure of 2,5-Dibromophenyl isothiocyanate is represented by the formula C7H3Br2NS .Chemical Reactions Analysis
Isothiocyanates, including 2,5-Dibromophenyl isothiocyanate, are known for their reactivity with the isothiocyanate moiety (–NCS) and the role of the side chain during reactions with reactive oxygen species and model radicals used in common antioxidant assays .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,5-Dibromophenyl isothiocyanate include its molecular weight of 292.98 g/mol and its molecular formula of C7H3Br2NS .Wissenschaftliche Forschungsanwendungen
Anticarcinogenic Properties
Isothiocyanates, including 2,5-Dibromophenyl isothiocyanate, have been studied for their anticarcinogenic properties . They have shown potential in mitigating the risk of developing certain diseases .
Anti-inflammatory Properties
Isothiocyanates have demonstrated anti-inflammatory properties . They could potentially be used in the treatment of various inflammatory conditions .
Antioxidative Properties
Isothiocyanates also possess antioxidative properties . They can help in neutralizing harmful free radicals in the body, thereby preventing oxidative stress and related diseases .
Antidiabetic Effects
Studies have revealed that isothiocyanates encompass a plethora of health benefits, including antidiabetic effects . They could potentially be used in the management of diabetes .
Cardioprotective Effects
Isothiocyanates have shown cardioprotective effects . They could potentially be used in the prevention and treatment of cardiovascular diseases .
Neurological Disorders Treatment
Isothiocyanates have shown potential in the treatment of neurological disorders . They could potentially be used in the management of various neurological conditions .
Thyroid Gland Function Regulation
Isothiocyanates have shown potential in the regulation of thyroid gland function . They could potentially be used in the management of thyroid-related conditions .
Antimicrobial Activity
Isothiocyanates have demonstrated antimicrobial activity against human pathogens . They could potentially be used to replace or support common antibiotics .
Wirkmechanismus
Target of Action
Isothiocyanates, a class of compounds to which 2,5-dibromophenyl isothiocyanate belongs, are known to interact with various intracellular targets including cytochrome p 450 (cyp) enzymes and proteins involved in antioxidant response .
Mode of Action
Isothiocyanates are known to exhibit various biological characteristics, including antimicrobial, anti-inflammatory, and anticancer properties . They govern many intracellular targets and can modulate the expression and activity of biotransformation enzymes that are involved in the metabolism and elimination of xenobiotics (e.g., carcinogens) from the body .
Biochemical Pathways
Isothiocyanates, including 2,5-Dibromophenyl Isothiocyanate, can modulate a large number of cancer-related targets or pathways. These include inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .
Pharmacokinetics
It is known that isothiocyanates are metabolized by the mercapturic acid pathway, which includes conjugation of isothiocyanates with glutathione (gsh) followed by enzymatic degradation and n-acetylation .
Result of Action
Isothiocyanates are known to exhibit a wide range of pharmacological properties, including antioxidant, antimicrobial, antibacterial, anti-inflammatory, antifeedant, anticancer, antiproliferative, and enzyme-inhibitory effects against hiv .
Action Environment
It is known that the efficacy of isothiocyanates can be influenced by factors such as ph and the presence of certain cofactors .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,4-dibromo-2-isothiocyanatobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2NS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMRVQQSUHKIST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)N=C=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374144 | |
| Record name | 2,5-Dibromophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromophenyl isothiocyanate | |
CAS RN |
98041-67-9 | |
| Record name | 2,5-Dibromophenyl isothiocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 98041-67-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Bromo-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1302602.png)









